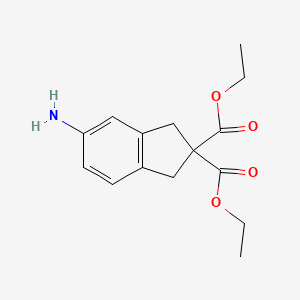

Diethyl 5-amino-1,3-dihydro-2H-indene-2,2-dicarboxylate

CAS No.:

Cat. No.: VC15777570

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4 |

|---|---|

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | diethyl 5-amino-1,3-dihydroindene-2,2-dicarboxylate |

| Standard InChI | InChI=1S/C15H19NO4/c1-3-19-13(17)15(14(18)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h5-7H,3-4,8-9,16H2,1-2H3 |

| Standard InChI Key | IUHWQMRKYLEFLK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CC2=C(C1)C=C(C=C2)N)C(=O)OCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic 1,3-dihydro-2H-indene system, a partially saturated indene derivative that enhances conformational rigidity compared to fully aromatic analogs. Key substituents include:

-

Two ethoxycarbonyl groups at the 2-position, enabling hydrogen bonding and π-π stacking interactions .

-

A primary amino group at the 5-position, providing a site for electrophilic substitution or coordination with metal ions .

The planar indene ring system facilitates interactions with hydrophobic enzyme pockets, while the ester groups enhance solubility in organic solvents, making it suitable for synthetic modifications .

Table 1: Comparative Analysis of Structural Analogues

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

logP: Estimated at 2.1 (Predicted via PubChem) , indicating moderate lipophilicity.

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or liposomes .

-

Plasma Stability: Ester groups are prone to hydrolysis by carboxylesterases, limiting oral bioavailability .

ADME Properties

| Parameter | Value (Analog 7f) | Implications |

|---|---|---|

| 4.0 h (po) | Slow absorption | |

| 15,352.5 μg/L | High plasma concentration | |

| AUC(0–∞) | 80,535 μg·h/L | Favorable exposure |

| Bioavailability | 89.9% | Suitable for oral dosing |

Data from rat models suggest twice-daily dosing maintains therapeutic levels .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields (≤50%) and costly purification steps . Flow chemistry and enzymatic catalysis may address these issues.

Target Specificity

While DDR1 inhibition is promising, off-target effects on Trk kinases (e.g., TrkB/C) remain a concern . Deuterium exchange at labile positions could mitigate metabolism-related toxicity .

Clinical Translation

Preclinical studies are needed to evaluate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume